molecular formula C10H9F2NO B12862060 (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Cat. No.: B12862060
M. Wt: 197.18 g/mol
InChI Key: PYEJQVYISBUGDU-RQJHMYQMSA-N
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Description

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is an organic compound characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxamide group. One common method involves the reaction of 3,4-difluorophenylacetic acid with a cyclopropanating agent such as diazomethane under controlled conditions to form the cyclopropane ring. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the carboxamide group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide: A stereoisomer with similar structural features but different stereochemistry.

    2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Lacks the carboxamide group but retains the cyclopropane and difluorophenyl moieties.

    2-(3,4-Difluorophenyl)cyclopropanecarboxylate esters:

Uniqueness

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is unique due to its specific stereochemistry and the presence of both the cyclopropane ring and the carboxamide group

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

(1S,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)/t6-,7+/m1/s1

InChI Key

PYEJQVYISBUGDU-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)N)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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